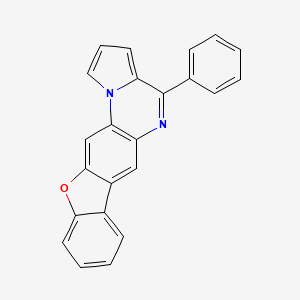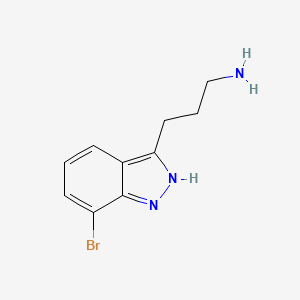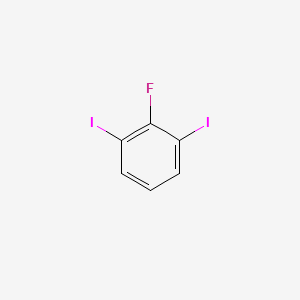
8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields such as dye production, medicinal chemistry, and organic synthesis. This compound, in particular, features a benzyloxy group at the 8th position, a hydroxy group at the 1st position, and a methyl group at the 3rd position on the anthracene-9,10-dione core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of 1-hydroxy-3-methylanthracene-9,10-dione, which is then subjected to a benzyloxy substitution at the 8th position. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatographic techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: 8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products:
Oxidation: 8-(Benzyloxy)-3-methyl-1,9,10-anthracenetriol.
Reduction: 8-(Benzyloxy)-1,3-dihydroxy-3-methylanthracene-9,10-dione.
Substitution: Various substituted anthraquinones depending on the nucleophile used.
科学的研究の応用
8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxy and benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to enzymes or receptors. The anthraquinone core can intercalate with DNA, potentially disrupting replication and transcription processes, which is a key mechanism in its anticancer activity.
類似化合物との比較
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
1-Hydroxyanthraquinone: Used in dye production and studied for its biological activities.
3-Methylanthraquinone: Utilized in organic synthesis and as a dye intermediate.
Uniqueness: 8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural feature distinguishes it from other anthraquinones and may contribute to its specific biological activities.
特性
CAS番号 |
919110-84-2 |
|---|---|
分子式 |
C22H16O4 |
分子量 |
344.4 g/mol |
IUPAC名 |
1-hydroxy-3-methyl-8-phenylmethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H16O4/c1-13-10-16-19(17(23)11-13)22(25)20-15(21(16)24)8-5-9-18(20)26-12-14-6-3-2-4-7-14/h2-11,23H,12H2,1H3 |
InChIキー |
NVTCSVYFNCRKMV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)

![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)


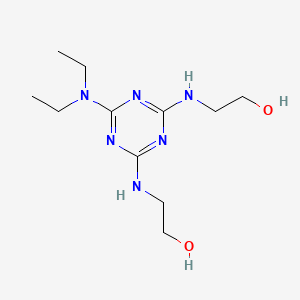

![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)
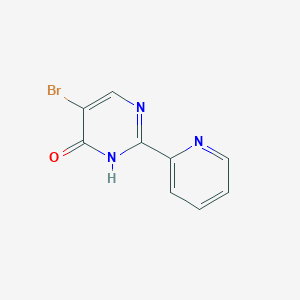
![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
